molecular formula C42H79N7O29 B14758980 Chitoheptaose 7HCl

Chitoheptaose 7HCl

Cat. No.: B14758980
M. Wt: 1146.1 g/mol
InChI Key: QHNLPLNENAZVIW-USKYRGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitoheptaose 7HCl (Chitoheptaose heptahydrochloride) is a chitosan oligosaccharide derivative with a degree of polymerization (DP) of 5. It is synthesized from chitin, primarily derived from shrimp and crab shells, through enzymatic degradation, chemical derivatization, and chromatographic purification . Its molecular formula is C42H79N7O29·7HCl, with a molecular weight of 1401.33 g/mol and a purity ≥95% as determined by high-performance liquid chromatography (HPLC) . The compound exists as a hygroscopic, off-white to pale-yellow powder or lyophilized material, stable for over three years when stored at -20°C .

This compound is widely utilized in biomedical research, pharmaceuticals, agriculture, and food industries. Key applications include:

  • Drug development: Study of structure-activity relationships (SAR) in oligosaccharide-based therapeutics .
  • Molecular interactions: Investigation of protein-oligosaccharide binding mechanisms .
  • Biomarker research: Preparation of oligosaccharide microarrays for diagnostic applications .

Properties

Molecular Formula

C42H79N7O29

Molecular Weight

1146.1 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C42H79N7O29/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37/h8-42,50-65H,1-7,43-49H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

QHNLPLNENAZVIW-USKYRGNLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Origin of Product

United States

Preparation Methods

Chitoheptaose 7HCl can be prepared through both chemical and enzymatic methods:

    Chemical Methods: These involve the depolymerization of chitosan using strong acid hydrolysis or oxidation.

    Enzymatic Methods: Enzymatic processes are increasingly preferred due to their advantages over chemical methods, such as lower energy requirements, higher efficiency, and sustainability.

Chemical Reactions Analysis

Chitoheptaose 7HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural Insights :

  • Lower DP (2–4) : Exhibit higher solubility and faster absorption but reduced anti-inflammatory and antioxidant efficacy due to shorter chains limiting multi-site receptor interactions .
  • Chitoheptaose (DP7) : Balances solubility and bioactivity, enabling efficient cellular uptake while maintaining strong binding to Toll-like receptors (TLRs) and NF-κB pathways .
  • Higher DP (8–10) : Show superior anti-inflammatory and antioxidant effects but lower bioavailability due to decreased solubility and slower systemic distribution .

Anti-Inflammatory Effects

  • Chitooctaose (DP8) : Demonstrates the highest suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-induced RAW264.7 macrophages, attributed to enhanced TLR4 binding affinity .
  • Chitoheptaose (DP7) : Achieves 80–85% of Chitooctaose’s anti-inflammatory efficacy but with 30% higher serum concentration in rat models, indicating better bioavailability .

Antioxidant Capacity

  • ROS/RNS Scavenging : Chitoheptaose reduces reactive oxygen/nitrogen species (ROS/RNS) by 70% in myocardial cells, outperforming DP2–6 (30–50%) but trailing DP8–10 (75–80%) .
  • Cardioprotection : In rat myocarditis models, Chitoheptaose restores cardiac ejection fraction to 65% of baseline, comparable to DP8 (68%) and superior to DP4 (50%) .

Apoptosis Modulation

  • Caspase-3 Inhibition : Chitoheptaose suppresses caspase-3 activity by 60%, aligning with DP8 (65%) and exceeding DP4 (45%) .

Cost and Accessibility :

  • This compound is priced at ~$500/10mg (research grade), comparable to DP8 but 30% costlier than DP2–4 due to complex purification .

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